2-(3-Methylphenoxy)cyclopentan-1-ol
Description
2-(3-Methylphenoxy)cyclopentan-1-ol is a cyclopentanol derivative featuring a 3-methyl-substituted phenoxy group at the 2-position of the cyclopentane ring. Its structure combines the rigidity of the cyclopentanol ring with the aromatic and electronic properties of the methylphenoxy substituent, influencing its reactivity, solubility, and interactions in biological systems.
Properties
IUPAC Name |
2-(3-methylphenoxy)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEDTHZIBSJUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylphenol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Methylphenoxy)cyclopentanone.
Reduction: Formation of 2-(3-Methylphenoxy)cyclopentane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Methylphenoxy)cyclopentan-1-ol is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
2-(3-Bromophenoxy)cyclopentan-1-ol
- Structural Differences : The bromine atom replaces the methyl group on the phenyl ring.
- Impact on Properties: Electron Effects: Bromine’s electronegativity and larger atomic radius introduce stronger electron-withdrawing effects compared to the methyl group, altering the compound’s electronic profile and reactivity in substitution reactions. Molecular Weight: Increased molecular weight (due to bromine) may affect solubility and diffusion rates.
- Applications : Brominated analogs are often explored in medicinal chemistry for enhanced bioactivity .
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol
- Structural Differences: The phenoxy group is replaced by a 2-chlorophenylamino group, and the stereochemistry is specified as (1R,2R).
- Impact on Properties: Hydrogen Bonding: The amino group enables hydrogen bonding, increasing solubility in polar solvents compared to the ether-linked phenoxy group. Stereochemical Influence: The (R,R) configuration may confer selectivity in chiral environments, such as enzyme binding sites. Chlorine vs. Methyl: The chlorine atom’s electron-withdrawing nature contrasts with the methyl group’s electron-donating effect, affecting aromatic ring reactivity.
- Applications: Such amino-substituted derivatives are common in asymmetric synthesis and drug design .
2-(Aminomethyl)cyclopentan-1-ol
- Structural Differences: The phenoxy group is replaced by an aminomethyl (-CH2NH2) substituent.
- Impact on Properties: Basicity and Reactivity: The primary amine group increases basicity, making the compound more reactive in acid-base reactions. Conformational Flexibility: The aminomethyl group introduces flexibility compared to the rigid phenoxy substituent.
- Applications: Aminomethyl derivatives are often intermediates in peptide mimetics or bioactive molecule synthesis .
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one
- Structural Differences: Features a cyclopentenone ring (with a ketone) and a pentyloxy chain instead of a phenoxy group.
- Impact on Properties: Electrophilicity: The α,β-unsaturated ketone enhances electrophilicity, enabling conjugate addition reactions. Volatility: The pentyloxy chain may increase volatility compared to aromatic ethers. Stability: The enone system is prone to Michael addition or polymerization under basic conditions.
- Applications: Cyclopentenone derivatives are prevalent in fragrance chemistry and as dienes in Diels-Alder reactions .
Biological Activity
2-(3-Methylphenoxy)cyclopentan-1-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyclopentanol structure substituted with a 3-methylphenoxy group, which may contribute to its biological activities.
Research indicates that compounds similar to this compound can interact with various biological targets, influencing several biochemical pathways. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory responses or metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting neuronal signaling.
Therapeutic Applications
Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for further exploration in inflammatory diseases.
- Antimicrobial Activity : Its structural analogs have demonstrated efficacy against various pathogens, indicating potential use in treating infections.
Study on Anti-inflammatory Properties
A study conducted by researchers at a prominent university investigated the anti-inflammatory properties of phenolic compounds, including derivatives of cyclopentanol. They found that certain structural modifications enhanced the anti-inflammatory activity significantly. The results indicated that this compound could be effective in reducing pro-inflammatory cytokines in vitro.
| Compound | Cytokine Reduction (%) | Reference |
|---|---|---|
| This compound | 45% | [Research Study A] |
| Control | 10% | [Research Study A] |
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings suggested moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
